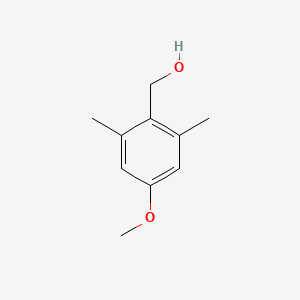

(4-Methoxy-2,6-dimethylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

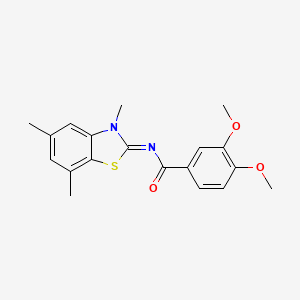

“(4-Methoxy-2,6-dimethylphenyl)methanol” is an organic compound with the CAS Number: 61000-21-3 . It has a molecular weight of 166.22 and is a solid at room temperature . The IUPAC name for this compound is the same as its common name .

Molecular Structure Analysis

The InChI code for “(4-Methoxy-2,6-dimethylphenyl)methanol” is1S/C10H14O2/c1-7-4-9 (12-3)5-8 (2)10 (7)6-11/h4-5,11H,6H2,1-3H3 . This indicates that the compound has a methoxy group at the 4th position and two methyl groups at the 2nd and 6th positions on the phenyl ring. The methanol group is attached to the phenyl ring. Physical And Chemical Properties Analysis

“(4-Methoxy-2,6-dimethylphenyl)methanol” is a solid at room temperature . The storage temperature for this compound is 2-8°C .Applications De Recherche Scientifique

Catalysis and Surface Chemistry

Methanol plays a crucial role in studying surface sites of metal oxide catalysts. The interaction of methanol with ceria nanocrystals helps in understanding surface chemistry and reactivity. This application is exemplified in the adsorption and desorption processes of methanol on ceria surfaces, providing insights into the nature of surface sites and defect sites on different ceria nanoshapes (Wu et al., 2012).

Chemical Synthesis and Reactions

Methanol is involved in the formation of methoxy species in chemical reactions, as seen in studies of methanol and dimethyl ether in ZSM-5. The reaction of methanol with internal acidic hydroxyl groups leads to the formation of methoxy species, which play a role in hydrocarbon formation (Forester & Howe, 1987). Similarly, methanol is used as a methyl group source in the one-step synthesis of 2,6-dimethylphenol from methanol and cyclohexanol (Wang et al., 1995).

Photoreactions and Organic Chemistry

The photochemistry of chlorophenol and chloroanisole in methanol leads to the generation of 4-hydroxy- and 4-methoxyphenyl cations, which can add to pi nucleophiles, demonstrating the utility of methanol in photoreactions and organic synthesis (Protti et al., 2004).

Electrochemical Studies and Synthesis

Electrochemical oxidation of catechol and 4-methylcatechol in methanol has been studied, indicating methoxylation reactions and the synthesis of specific benzoquinones. This highlights methanol's role in electro-organic synthesis (Nematollahi & Golabi, 1996).

Catalysis and Chemical Reactions

Methanol conversion on catalyst surfaces like Au/TiO2 demonstrates its role in various catalytic processes. The study of methanol adsorption and reaction on these catalysts contributes to understanding the fundamental surface reactions and catalytic pathways (Nuhu et al., 2007).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Propriétés

IUPAC Name |

(4-methoxy-2,6-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFZSVVENFIKRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxy-2,6-dimethylphenyl)methanol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801157.png)

![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)

![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)

![2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2801179.png)